molecular formula C17H14N2O3S B2626755 N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919844-29-4

N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2626755
CAS RN: 919844-29-4
M. Wt: 326.37
InChI Key: LSNBLAYSEDVDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been shown to selectively target the MALT1 paracaspase. MALT1 is a key signaling protein that plays a crucial role in the activation of immune cells, and its dysregulation has been linked to various diseases, including lymphoma and autoimmune disorders. MI-2 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.

Scientific Research Applications

Pharmacological Insights and Therapeutic Potential

The exploration of thiophene analogues, structurally related to carcinogens like benzidine and 4-aminobiphenyl, has unveiled potential implications in understanding carcinogenicity and developing therapeutic agents. Although not directly mentioning the compound , studies on thiophene derivatives reveal insights into molecular alterations for reduced toxicity and enhanced therapeutic efficacy, which could be applicable to N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide by analogy (Ashby et al., 1978).

Environmental Impact and Detoxification

Research on acetaminophen's environmental presence, degradation, and the efficiency of various adsorbents in water treatment highlights the importance of understanding and mitigating pharmaceutical pollutants. Given the structural similarities, studies on acetaminophen could inform the environmental handling of this compound, focusing on adsorption techniques and the impact of pharmaceuticals in aquatic environments (Igwegbe et al., 2021).

Biochemical Interactions and Mechanisms

The biochemical pathways and interactions of structurally related compounds, such as N-acetylcysteine's role in managing cystic fibrosis, offer a window into the potential cellular and molecular mechanisms of this compound. These insights encompass antioxidant properties, modulation of inflammatory pathways, and the potential for biofilm prevention and eradication, especially in relation to pulmonary diseases (Guerini et al., 2022).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-23-12-5-2-10(3-6-12)8-15(20)18-11-4-7-13-14(9-11)17(22)19-16(13)21/h2-7,9H,8H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNBLAYSEDVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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